1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea

Structure-Activity Relationship Microtubule Disruption Cytotoxicity

1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea (CAS 99187-67-4) is a synthetic N-aryl-N'-(2-chloroethyl)urea (CEU), a class of antimitotic agents that act as soft alkylators of β-tubulin rather than DNA-damaging agents. Unlike standard chemotherapeutics, CEUs disrupt microtubule dynamics through covalent binding to the colchicine-binding site, with their cytotoxic activity exquisitely dependent on the nature and position of the aryl substituent.

Molecular Formula C10H13ClN2O2
Molecular Weight 228.67 g/mol
Cat. No. B11877599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea
Molecular FormulaC10H13ClN2O2
Molecular Weight228.67 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)NCCCl
InChIInChI=1S/C10H13ClN2O2/c1-15-9-5-3-2-4-8(9)13-10(14)12-7-6-11/h2-5H,6-7H2,1H3,(H2,12,13,14)
InChIKeyILQGNNBOIUJWGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea (CAS 99187-67-4): A Positional Isomer CEU for Research Procurement


1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea (CAS 99187-67-4) is a synthetic N-aryl-N'-(2-chloroethyl)urea (CEU), a class of antimitotic agents that act as soft alkylators of β-tubulin rather than DNA-damaging agents [1]. Unlike standard chemotherapeutics, CEUs disrupt microtubule dynamics through covalent binding to the colchicine-binding site, with their cytotoxic activity exquisitely dependent on the nature and position of the aryl substituent [2]. This compound specifically bears a 2-methoxy substituent on the phenyl ring, a positional isomer that distinguishes it from the well-characterized but biologically inactive 4-methoxy CEU analog, making it a critical tool for probing substituent-dependent tubulin alkylation structure-activity relationships (SAR).

Why Substituting 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea with a Generic CEU Risks Experimental Failure


Within the CEU class, generic substitution based solely on the chloroethylurea warhead is scientifically unsound because antitumor activity is strictly governed by the identity and position of the aryl substituent. The seminal SAR study by Legault et al. demonstrated that while 4-tert-butyl CEU (4-tBCEU) is highly active (IC50 ~2–5 µM against MDA-MB-231 cells), the 4-methoxy CEU analog is completely inactive (IC50 >50 µM) and fails to induce microtubule depolymerization or β-tubulin modification [1]. Therefore, a user seeking a methoxy-substituted CEU cannot simply replace the 2-methoxy isomer with the 4-methoxy variant without encountering a complete loss of function. Furthermore, the CEU mechanism is distinct from classical DNA-alkylating chloroethyl agents such as nitrosoureas (e.g., BCNU, CCNU); CEUs are non-DNA-damaging soft alkylators that specifically target protein thiols on β-tubulin, avoiding glutathione-mediated resistance pathways common to other alkylators [2]. This mechanistic divergence means that general-purpose alkylating agents cannot phenocopy CEU biology.

Procurement Guide: Quantifiable Differentiation of 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea from Closest Analogs


Positional Isomerism Determines Functional Activity: 2-Methoxy vs. Inactive 4-Methoxy CEU

The position of the methoxy substituent on the phenyl ring is a binary determinant of biological activity within the CEU class. In the foundational CEU characterization study by Legault et al. (2000), CEU derivatives were stratified into three activity tiers based on their IC50 for inhibiting MDA-MB-231 cell growth: highly active (IC50 2–5 µM), weakly active (IC50 10–50 µM), and essentially inactive (IC50 >50 µM). The 4-methoxy CEU analog was explicitly classified as 'completely inactive' (IC50 >50 µM), alongside the unsubstituted CEU, failing to induce either microtubule depolymerization or detectable modification of β-tubulin [1]. While that study did not directly evaluate the 2-methoxy isomer, the SAR framework established across multiple CEU publications indicates that substituent position critically alters the accessibility of the chloroethyl warhead to the nucleophilic residue (Glu198) near the colchicine-binding site of β-tubulin. Preceding CEU studies further confirmed that a 2-ethyl substituent (2-ECEU) yields an inactive compound (IC50 >50 µM), whereas a 4-tert-butyl substituent produces one of the most potent analogs (IC50 2–5 µM), underscoring the non-linear relationship between substitution pattern and activity [1]. The 2-methoxy CEU therefore represents a distinct and necessary tool compound to interrogate ortho-substituent effects, which cannot be substituted by either the para isomer or the unsubstituted parent CEU.

Structure-Activity Relationship Microtubule Disruption Cytotoxicity

Mechanistic Differentiation: CEU-Class Soft Alkylation of β-Tubulin vs. DNA-Damaging Nitrosoureas

1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea operates through a mechanism fundamentally distinct from that of classical chloroethylating anticancer agents such as carmustine (BCNU) and lomustine (CCNU). Mounetou et al. (2001) demonstrated that potent CEUs are weak alkylators of 4-(4-nitrobenzyl)pyridine (NBP), a surrogate nucleophile, and critically do not damage DNA, do not interact with glutathione (GSH), and do not inhibit glutathione reductase [1]. In contrast, nitrosoureas such as BCNU exert their cytotoxicity primarily through DNA interstrand crosslinking and are susceptible to GSH-mediated detoxification [2]. CEUs instead covalently bind to Glu198 of β-tubulin near the colchicine site, selectively disrupting microtubule dynamics without genotoxicity. This mechanistic divergence is therapeutically significant because CEUs retain activity in tumor cells overexpressing glutathione S-transferase (GST) or with elevated GSH levels, which are common resistance mechanisms to nitrosoureas and other DNA-alkylating drugs [1]. The 2-methoxy substitution further modulates the lipophilicity and steric profile of the aryl ring, potentially altering the kinetics of tubulin binding relative to other CEU analogs, although direct kinetic data for this specific isomer remain to be published.

Mechanism of Action Drug Resistance Tubulin Alkylation

In Silico ADME Profiling of Chloroethylnitrosourea Derivatives Including the Title Compound

In a 2022 study on the relationship between solvatochromic properties and in silico ADME parameters, a set of four new N-(2-chloroethyl)-N-nitrosourea (CENU) derivatives were synthesized and computationally profiled, with 1-(2-chloroethyl)-3-(2-methoxyphenyl)urea serving as the non-nitrosated precursor scaffold . The study reported that the non-nitrosated urea precursor (the title compound) exhibits distinct solvatochromic behavior and ADME predictions compared to its nitrosated counterpart. While the primary focus was on the nitrosourea derivatives, the inclusion of the non-nitrosated urea as a key intermediate underscores its value as a synthetic building block for generating CENU libraries with potentially enhanced blood-brain barrier penetration, as the methoxy substituent contributes favorably to lipophilicity (clogP) and hydrogen-bonding capacity . The β-cyclodextrin complexation studies further suggest that the title compound can be formulated for improved aqueous solubility, a common limitation of CEU and CENU derivatives .

ADME Prediction Drug-Likeness β-Cyclodextrin Complexation

Utility as a Non-Nitrosated Precursor for Site-Specific CENU Derivatization

1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea serves as the direct synthetic precursor to the corresponding N-nitrosourea (CENU) derivative, 1-(2-chloroethyl)-3-(2-methoxyphenyl)-1-nitrosourea (CAS 15145-41-2) [1]. The non-nitrosated urea can be selectively N-nitrosated at the chloroethyl-bearing nitrogen using sodium nitrite under acidic conditions, yielding the CENU derivative that carries the DNA-alkylating nitrosourea pharmacophore. This synthetic versatility is not shared by all CEU analogs, as the presence of the 2-methoxy group may influence the regioselectivity of nitrosation due to steric and electronic effects [1]. The ability to access both the non-nitrosated CEU (tubulin-targeting) and the nitrosated CENU (DNA-targeting) from the same aryl urea precursor enables systematic comparative studies of cytotoxicity mechanism as a function of N-nitrosation status, a research paradigm uniquely accessible with this scaffold [2]. Furthermore, the title compound can be further functionalized at the 2-methoxy position via demethylation to yield a phenolic intermediate for prodrug conjugation or linker attachment.

Synthetic Chemistry Prodrug Design Nitrosourea Synthesis

Optimal Research Scenarios for Procuring 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea


Structure-Activity Relationship (SAR) Studies of Ortho-Substituted CEU Tubulin Ligands

This compound is ideally suited for SAR campaigns exploring the effect of ortho-substitution on CEU-mediated β-tubulin alkylation and microtubule disruption. As demonstrated by the Legault et al. (2000) study, para-substituted methoxy CEU is completely inactive, while ortho-substituted analogs have not been systematically characterized [1]. Researchers can use 1-(2-chloroethyl)-3-(2-methoxyphenyl)urea as the ortho-methoxy probe in a matrix of positional isomers (2-OCH3, 3-OCH3, 4-OCH3) to map the steric and electronic requirements for Glu198 alkylation within the colchicine-binding pocket. The resulting data can inform pharmacophore models for next-generation CEU-based antimitotics.

Comparative Mechanistic Dissection of Tubulin Alkylation vs. DNA Crosslinking Using a Single Scaffold

The title compound uniquely enables side-by-side comparison of the non-nitrosated CEU (tubulin alkylator) and its CENU derivative (DNA alkylator) from an identical aryl substitution pattern, as described in the solvatochromic/ADME study where this compound served as the precursor scaffold [1]. Researchers can conduct parallel cytotoxicity, target engagement, and resistance profiling assays to deconvolute the contribution of each mechanism to overall antiproliferative activity, a experimental design not feasible with clinical nitrosoureas that lack stable non-nitrosated congeners. This application is particularly relevant for laboratories investigating the therapeutic window between antimitotic and genotoxic mechanisms in tumor versus normal cells.

Formulation Development and β-Cyclodextrin Complexation for Improved Aqueous Solubility

The 2022 solvatochromic study demonstrated that chloroethylnitrosourea derivatives, with 1-(2-chloroethyl)-3-(2-methoxyphenyl)urea as the precursor, can be complexed with β-cyclodextrin to enhance aqueous solubility [1]. Given the generally poor water solubility of CEU and CENU derivatives (predicted LogS ~ -3.5 to -4.0), procurement of the non-nitrosated urea enables formulation scientists to develop and characterize cyclodextrin inclusion complexes prior to nitrosation, potentially improving the bioavailability of the final CENU therapeutic candidate. This scenario is relevant for preclinical pharmacokinetic and toxicology studies where solubilized formulations are required for intravenous or oral administration.

Chemical Biology Probe Development for Tubulin Modification Mapping

Because CEUs are protein monoalkylating agents that covalently modify β-tubulin at a specific residue (Glu198) near the colchicine-binding site, 1-(2-chloroethyl)-3-(2-methoxyphenyl)urea can serve as a chemical biology probe for mapping tubulin modification sites and studying the functional consequences of tubulin alkylation on microtubule dynamics [1]. The 2-methoxy group provides a distinct spectroscopic handle (UV absorbance at ~280 nm, characteristic NMR shifts for OCH3 at δ 3.7–3.9 ppm) that facilitates detection and quantification of the tubulin-drug adduct. Unlike the 4-methoxy analog, which does not form detectable tubulin adducts, the ortho-substituted CEU is predicted to retain alkylation capacity based on the SAR trends established by Mounetou et al. (2001) and Legault et al. (2000), making it a mechanistically informative probe compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.